molecular formula C22H20ClN3O2S B4947378 N-{3-[(3-chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide

N-{3-[(3-chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide

Cat. No.: B4947378
M. Wt: 425.9 g/mol
InChI Key: HPWQIGUKXISSPP-UHFFFAOYSA-N
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Description

N-{3-[(3-chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a carbamoyl group, and a benzothiophene ring system. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenyl isocyanate with a suitable amine to form the carbamoyl intermediate. This intermediate is then reacted with a benzothiophene derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions may result in the replacement of the chlorine atom with other functional groups .

Scientific Research Applications

N-{3-[(3-chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(3-chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-4-nitrobenzamide
  • 4-[[N-(3-chlorophenyl)carbamoyl]oxy]-2-butynyl-trimethylammonium
  • 4-(N-(3-chlorophenyl)carbamoyl)-2,6-dimethylmorpholine

Uniqueness

N-{3-[(3-chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[3-[(3-chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c1-13-7-8-17-18(10-13)29-22(26-20(27)14-4-3-9-24-12-14)19(17)21(28)25-16-6-2-5-15(23)11-16/h2-6,9,11-13H,7-8,10H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWQIGUKXISSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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